![molecular formula C8H7ClN4S B1229493 6-(2-Chloroallylthio)purine CAS No. 6969-17-1](/img/structure/B1229493.png)
6-(2-Chloroallylthio)purine
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Overview
Description
6-(2-Chloroallylthio)purine is a thiopurine.
Scientific Research Applications
Purine Analogs in Chemotherapy
6-(2-Chloroallylthio)purine, as a purine analog, contributes to the development of chemotherapy drugs. Research has highlighted the role of purine analogs like 6-mercaptopurine in treating acute leukemia, showcasing the significance of purine structures in pharmaceutical advancements (Elion, 1989).
Synthesis and Biological Activity of Purine Derivatives
Studies emphasize the synthesis of purine derivatives, including 6-(2-Chloroallylthio)purine, for their potential biological activities. These activities include acting as antiviral, antitumor agents, and inhibitors in protein kinase inhibition (Álvaro Lorente-Macías et al., 2018).
Purines as Corrosion Inhibitors
Research has also explored the use of purines as corrosion inhibitors in industrial applications. The study of purine derivatives like 6-thioguanine and 2,6-dithiopurine demonstrates their effectiveness in inhibiting corrosion in various metal environments (Ying Yan et al., 2008).
Antineoplastic Properties and Nuclear Receptor Activation
The antineoplastic agent 6-mercaptopurine, closely related to purine analogs like 6-(2-Chloroallylthio)purine, has been identified as an activator of the orphan nuclear hormone receptor Nurr1. This discovery suggests a role in the regulation of gene expression and potential therapeutic applications in leukemia treatment (Ordentlich et al., 2003).
Purine Derivatives in Antimycobacterial Research
Purine derivatives, including those structurally similar to 6-(2-Chloroallylthio)purine, have been synthesized and tested for their antimycobacterial activity. These compounds show promising potential in the development of new antituberculosis drugs, highlighting the versatility of purine structures in medical research (A. K. Bakkestuen et al., 2005).
properties
CAS RN |
6969-17-1 |
---|---|
Product Name |
6-(2-Chloroallylthio)purine |
Molecular Formula |
C8H7ClN4S |
Molecular Weight |
226.69 g/mol |
IUPAC Name |
6-(2-chloroprop-2-enylsulfanyl)-7H-purine |
InChI |
InChI=1S/C8H7ClN4S/c1-5(9)2-14-8-6-7(11-3-10-6)12-4-13-8/h3-4H,1-2H2,(H,10,11,12,13) |
InChI Key |
DHCQTENXTQSPQS-UHFFFAOYSA-N |
SMILES |
C=C(CSC1=NC=NC2=C1NC=N2)Cl |
Canonical SMILES |
C=C(CSC1=NC=NC2=C1NC=N2)Cl |
Other CAS RN |
6969-17-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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